DBCO-PEG24-amine TFA salt is a specialized chemical compound characterized by the presence of a dibenzocyclooctyne functional group and a polyethylene glycol (PEG) chain, terminated with an amine group. This compound is utilized primarily in bioconjugation and drug delivery applications due to its unique properties that facilitate selective and efficient coupling reactions. The TFA salt form enhances the solubility and stability of the compound in various solvents, making it suitable for biological applications.
The dibenzocyclooctyne moiety enables rapid, copper-free click chemistry reactions with azide-bearing molecules, which is crucial for creating stable conjugates without the complications associated with traditional copper-catalyzed reactions. The amine group allows for coupling with carboxylic acids, expanding its utility in constructing diverse molecular architectures in pharmaceutical research .
DBCO-PEG24-amine TFA salt exhibits significant biological activity due to its ability to facilitate bioorthogonal reactions. This property allows for:
The synthesis of DBCO-PEG24-amine TFA salt typically involves several steps:
DBCO-PEG24-amine TFA salt has a wide range of applications across various fields:
Studies involving DBCO-PEG24-amine TFA salt focus on its interactions with azides and carboxylic acids. These studies demonstrate:
Several compounds exhibit similar functionalities to DBCO-PEG24-amine TFA salt but differ in their structural characteristics or specific applications:
DBCO-PEG24-amine TFA salt stands out due to its combination of a long PEG chain and the ability to engage in both copper-free click chemistry and standard amine coupling reactions, making it versatile for diverse applications in drug delivery and bioconjugation .
Strain-promoted azide-alkyne cycloaddition represents a bioorthogonal reaction that proceeds through a [3+2] cycloaddition mechanism without requiring copper catalysis [1]. The reaction utilizes the high ring strain inherent in cyclooctyne derivatives to activate the alkyne toward nucleophilic attack by azide compounds [1]. For dibenzocyclooctyne-polyethylene glycol24-amine trifluoroacetic acid salt, the dibenzocyclooctyne moiety serves as the reactive component, demonstrating enhanced reactivity compared to unstrained alkynes through the release of ring strain energy during the cycloaddition process [2].
The fundamental mechanism involves the formation of a triazole ring through the concerted interaction between the azide and the strained alkyne [1]. The reaction proceeds via a transition state where the azide acts as a 1,3-dipole and the cyclooctyne functions as the dipolarophile [3]. This mechanism is characterized by the formation of two carbon-nitrogen bonds in a single step, resulting in a stable five-membered triazole ring [1].
The kinetic behavior of dibenzocyclooctyne-mediated cycloadditions demonstrates significant rate enhancements compared to simple cyclooctyne systems [2]. Experimental measurements reveal that dibenzocyclooctyne exhibits second-order rate constants of 0.24 M⁻¹s⁻¹ with benzyl azide at 25°C, representing a 100-fold increase in reactivity relative to simple cyclooctyne [2]. This enhanced reactivity stems from the reduced activation energy barrier, which is lowered from 16.2 kcal/mol for simple cyclooctyne to approximately 13-14 kcal/mol for dibenzocyclooctyne derivatives [4] [2].
Temperature dependence studies demonstrate that strain-promoted azide-alkyne cycloaddition reactions exhibit typical Arrhenius behavior with rate constants increasing exponentially with temperature [5]. At 0°C, reaction rates are approximately 150-fold slower than at 60°C, with activation energies ranging from 12-21 kcal/mol depending on the specific cyclooctyne and azide combination [5]. The reaction kinetics follow second-order behavior, being first-order in both azide and cyclooctyne concentrations [5].
| Cyclooctyne Derivative | Rate Constant (M⁻¹s⁻¹) | Relative Rate | Activation Energy (kcal/mol) |
|---|---|---|---|
| Simple Cyclooctyne | 0.0024 | 1 | 16.2 |
| Dibenzocyclooctyne | 0.24 | 100 | 13.9 |
| Dibenzoazacyclooctyne | 0.24 | 100 | 14.2 |
| Biarylazacyclooctynone | 0.96 | 400 | 12.8 |
The kinetic profile of dibenzocyclooctyne demonstrates optimal reactivity with aliphatic azides, particularly benzyl azide, which serves as the standard substrate for comparative kinetic studies [2]. The reaction proceeds efficiently in aqueous environments, making it suitable for biological applications where dibenzocyclooctyne-polyethylene glycol24-amine trifluoroacetic acid salt functions as a bioconjugation reagent [6].
The transition state stabilization in dibenzocyclooctyne-mediated cycloadditions is governed by both steric and electronic factors that influence the activation barrier [2]. Electronic effects primarily manifest through the interaction between the highest occupied molecular orbital of the azide and the lowest unoccupied molecular orbital of the cyclooctyne [3]. The dibenzocyclooctyne framework provides enhanced orbital overlap compared to simple cyclooctynes through the extended conjugation of the benzene rings [2].
Steric factors play a crucial role in determining the accessibility of the alkyne bond to the approaching azide [2]. The dibenzocyclooctyne structure minimizes steric hindrance at the alkyne center while maintaining high ring strain [2]. Computational studies using density functional theory calculations reveal that substituents positioned ortho to the alkyne bond significantly increase the activation barrier due to steric repulsion in the transition state [2]. The distortion energy required to achieve the transition state geometry is reduced in dibenzocyclooctyne compared to simpler cyclooctynes, contributing to the enhanced reactivity [7].
The alkyne bond angle serves as a critical parameter for reactivity, with more bent alkyne bonds correlating with increased cycloaddition rates [2]. Dibenzocyclooctyne exhibits alkyne bond angles of approximately 156°, representing significant deviation from the linear geometry of unstrained alkynes [8]. This geometric distortion reduces the distortion energy required to reach the transition state, thereby lowering the overall activation barrier [8].
| Structural Parameter | Dibenzocyclooctyne | Simple Cyclooctyne | Effect on Reactivity |
|---|---|---|---|
| Alkyne Bond Angle | 156° | 162° | Decreased angle increases rate |
| Ring Strain Energy | 18-20 kcal/mol | 19.9 kcal/mol | Higher strain increases rate |
| Distortion Energy | 12-14 kcal/mol | 16.2 kcal/mol | Lower distortion increases rate |
Electronic stabilization of the transition state occurs through hyperconjugative interactions between the cyclooctyne framework and the forming triazole ring [9]. The benzene rings in dibenzocyclooctyne provide additional stabilization through delocalization of electron density, particularly in the transition state where bond reorganization is occurring [9]. This electronic stabilization is enhanced when electron-withdrawing substituents are present on the aromatic rings, although the effect is modest compared to steric factors [2].
The comparative analysis of cyclooctyne derivatives reveals a clear structure-reactivity relationship that governs the efficiency of strain-promoted azide-alkyne cycloaddition [2]. Dibenzocyclooctyne demonstrates intermediate reactivity among the various cyclooctyne frameworks, with rate constants that are significantly higher than simple cyclooctynes but lower than optimized derivatives such as biarylazacyclooctynone [2].
The reactivity order follows the pattern: biarylazacyclooctynone > dibenzoazacyclooctyne ≈ dibenzocyclooctyne > bicyclononyne > difluorocyclooctyne > dibenzocyclooctyne > monofluorocyclooctyne > simple cyclooctyne [2]. This hierarchy reflects the combined influence of ring strain, electronic effects, and steric accessibility on the cycloaddition mechanism [2].
| Cyclooctyne Type | Structure Features | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|---|
| Simple Cyclooctyne | Eight-membered ring | 0.0024 | 1× |
| Monofluorocyclooctyne | Fluorine substitution | 0.0043 | 1.8× |
| Difluorocyclooctyne | Difluorine substitution | 0.076 | 32× |
| Dibenzocyclooctyne | Benzannulation | 0.24 | 100× |
| Dibenzoazacyclooctyne | Benzannulation + nitrogen | 0.24 | 100× |
| Bicyclononyne | Cyclopropane fusion | 0.07 | 29× |
| Biarylazacyclooctynone | Aryl substitution + carbonyl | 0.96 | 400× |
The influence of azide structure on reactivity demonstrates that dibenzocyclooctyne preferentially reacts with aliphatic azides through a normal electron demand mechanism [3]. With benzyl azide, the reaction proceeds with a rate constant of 0.24 M⁻¹s⁻¹, while aromatic azides such as phenyl azide show reduced reactivity with a rate constant of 0.033 M⁻¹s⁻¹ [3]. This selectivity pattern is opposite to that observed with bicyclononyne, which demonstrates enhanced reactivity toward electron-deficient aromatic azides through an inverse electron demand mechanism [3].
The temperature dependence of comparative reactivity reveals that all cyclooctyne derivatives follow similar Arrhenius behavior, with activation energies ranging from 12-21 kcal/mol [5]. The pre-exponential factors vary significantly between derivatives, reflecting differences in the entropy of activation and transition state organization [5]. Dibenzocyclooctyne maintains consistent reactivity across a wide temperature range, making it suitable for applications requiring predictable kinetic behavior [5].
Ring strain energy analysis indicates that dibenzocyclooctyne possesses ring strain energy of approximately 18-20 kcal/mol, which is comparable to simple cyclooctyne but distributed differently due to the benzannulation [8]. The strain energy is primarily localized at the alkyne bond, where the geometric distortion is most pronounced [8]. This localized strain contributes to the enhanced reactivity by reducing the activation barrier for cycloaddition [8].
DBCO-PEG24-amine TFA salt represents a critical component in the optimization of payload-linker architecture for antibody-drug conjugates. The compound's unique structural composition consists of three distinct functional domains: the dibenzocyclooctyne (DBCO) group, the PEG24 spacer chain, and the primary amine terminus [1] [2]. This tripartite architecture enables sophisticated conjugation strategies that address fundamental challenges in ADC design.
The DBCO moiety facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which proceed without the need for copper catalysts, thereby eliminating potential cytotoxicity concerns associated with metal-mediated bioconjugation [1] [3]. This bioorthogonal reaction mechanism demonstrates exceptional selectivity, with second-order rate constants ranging from 0.01 to 0.1 M⁻¹s⁻¹ for azide-DBCO cycloaddition reactions [4] [5]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming stable triazole linkages that resist hydrolysis under physiological conditions [6] [7].
The primary amine functionality at the terminus of the PEG24 spacer enables direct conjugation to carboxylic acid-containing payloads through amide bond formation. This approach circumvents the need for additional activation steps, streamlining the ADC assembly process [1] [8]. Research has demonstrated that the amine group exhibits reactivity with activated NHS esters, carbonyls, and other electrophilic species, providing multiple conjugation pathways for diverse payload attachment strategies [8] [9].
Site-specific conjugation through DBCO-PEG24-amine TFA salt has been demonstrated to produce ADCs with superior homogeneity compared to conventional random conjugation approaches. Studies utilizing engineered cysteine residues or unnatural amino acids have shown that the DBCO-mediated conjugation yields drug-to-antibody ratios (DAR) of approximately 2, with minimal batch-to-batch variation [10] [11]. This uniformity is critical for maintaining consistent pharmacokinetic profiles and therapeutic efficacy.
| Parameter | DBCO-PEG24-amine Conjugation | Conventional Conjugation |
|---|---|---|
| DAR Uniformity | ±0.2 | ±1.5 |
| Conjugation Efficiency | >95% | 60-80% |
| Reaction Time | 2-4 hours | 24-48 hours |
| Catalyst Requirements | None | Copper(I) or reducing agents |
The 24-unit polyethylene glycol spacer in DBCO-PEG24-amine TFA salt serves as a crucial hydrophilicity modulator that addresses the inherent hydrophobic nature of many cytotoxic payloads [1] [12]. The PEG spacer contributes approximately 1,060 Da to the molecular weight, significantly altering the physicochemical properties of the conjugated ADC [2] [8].
PEG spacers demonstrate exceptional water solubility, with the 24-unit chain providing optimal balance between hydrophilicity and structural flexibility [13] [14]. Research has shown that PEG24 spacers reduce the log P values of conjugated constructs by approximately 1.5-2.0 units compared to direct conjugation approaches [15] [16]. This hydrophilicity enhancement is particularly important for maintaining antibody stability and preventing aggregation during storage and administration.
The spacer design also influences the accessibility of the payload following ADC internalization. Studies have demonstrated that PEG spacers of 24 units provide sufficient distance between the antibody and payload to minimize steric hindrance during enzymatic cleavage processes [17] [18]. This spatial separation is critical for maintaining the catalytic efficiency of lysosomal enzymes responsible for payload release.
Hydrophobicity modulation through PEG spacer incorporation has been shown to improve ADC pharmacokinetic profiles. Clinical studies have demonstrated that PEGylated ADCs exhibit extended circulation half-lives and reduced clearance rates compared to their non-PEGylated counterparts [19] [20]. The PEG24 spacer specifically contributes to a 2-3 fold increase in circulation time, enhancing tumor accumulation through the enhanced permeability and retention effect.
| Spacer Length | Hydrophilicity (log D) | Circulation Half-life | Tumor Accumulation |
|---|---|---|---|
| Direct Conjugation | -0.5 | 2.5 days | 5% ID/g |
| PEG12 | -1.95 | 4.2 days | 8% ID/g |
| PEG24 | -2.22 | 5.8 days | 12% ID/g |
| PEG36 | -2.45 | 6.1 days | 11% ID/g |
The optimal PEG spacer length represents a balance between hydrophilicity enhancement and potential immunogenicity concerns. Research indicates that PEG24 spacers provide maximal therapeutic benefit while minimizing the risk of anti-PEG antibody formation [13] [14]. Longer spacers, while providing additional hydrophilicity, may increase the risk of immunogenic responses that could compromise ADC efficacy.
DBCO-PEG24-amine TFA salt serves as a versatile platform for supramolecular nanocarrier functionalization, enabling the creation of complex therapeutic assemblies through bioorthogonal chemistry [21] [22]. The compound's bifunctional nature allows for the integration of targeting ligands, imaging agents, and therapeutic payloads within single nanocarrier systems.
The supramolecular assembly process involves the strategic positioning of DBCO groups on nanocarrier surfaces, followed by selective conjugation with azide-functionalized biomolecules. This approach has been successfully demonstrated with various nanocarrier platforms, including liposomes, polymeric nanoparticles, and protein-based assemblies [23] [22]. The DBCO-azide conjugation proceeds with exceptional efficiency, often achieving >90% conjugation yields within 2-4 hours at room temperature.
Research has shown that the supramolecular arrangement of proteins in nanoparticle structures significantly influences their biological fate and targeting properties. Nanoparticles with agglutinated protein arrangements, facilitated by DBCO-mediated crosslinking, demonstrate enhanced uptake by specific cell populations [21] [24]. This phenomenon is particularly relevant for targeting marginated neutrophils in acute inflammatory conditions, where DBCO-modified protein assemblies show 5-10 fold increased accumulation compared to conventional nanocarriers.
The hydrophobic nature of the DBCO moiety contributes to the formation of stable supramolecular structures through hydrophobic interactions between protein components [21] [24]. This effect is enhanced when multiple DBCO groups are present on the nanocarrier surface, creating a network of hydrophobic interactions that stabilize the assembly. Studies have demonstrated that optimal DBCO densities range from 5-20 groups per nanocarrier, depending on the specific application and target requirements.
| Nanocarrier Type | DBCO Density | Conjugation Efficiency | Stability (weeks) |
|---|---|---|---|
| Liposomes | 10-15 per vesicle | 92% | 4-6 |
| PLGA Nanoparticles | 8-12 per particle | 88% | 8-12 |
| Protein Assemblies | 15-25 per assembly | 95% | 2-4 |
| Silica Nanoparticles | 20-30 per particle | 85% | 12-16 |
The functionalization process can be tailored to incorporate multiple targeting modalities within a single nanocarrier system. For example, simultaneous conjugation of tumor-targeting antibodies and immune cell-activating ligands has been demonstrated using orthogonal bioconjugation strategies [22]. This approach enables the development of multifunctional nanocarriers capable of both targeted delivery and immunomodulation.
The intracellular fate of DBCO-conjugated constructs is influenced by multiple factors, including the nature of the targeting ligand, the physicochemical properties of the conjugated payload, and the cellular uptake mechanism [23] [25]. Understanding these trafficking dynamics is crucial for optimizing therapeutic efficacy and minimizing off-target effects.
Following cellular internalization, DBCO-conjugated constructs typically undergo endocytic trafficking through early endosomes to late endosomes and lysosomes [23] [26]. The kinetics of this process depend on the specific conjugation strategy and the nature of the attached cargo. Research has shown that DBCO-conjugated antibody fragments demonstrate rapid internalization, with 50% of the conjugated material internalized within 30 minutes of cellular exposure [23].
The trafficking pathway is significantly influenced by the size and charge of the conjugated construct. Smaller DBCO-conjugated constructs (< 50 kDa) preferentially utilize clathrin-mediated endocytosis, while larger assemblies (> 100 kDa) may undergo macropinocytosis or caveolae-mediated uptake [25] [26]. The PEG24 spacer contributes to maintaining optimal size parameters for efficient cellular uptake while providing sufficient hydrophilicity to prevent nonspecific cellular interactions.
Lysosomal trafficking represents a critical phase in the intracellular processing of DBCO-conjugated constructs. Studies have demonstrated that constructs reach maximum lysosomal colocalization within 4-8 hours following internalization [23] [25]. The efficiency of lysosomal trafficking is influenced by the specific targeting ligand, with some constructs showing enhanced lysosomal delivery compared to non-targeted controls.
| Time Point | Early Endosome Colocalization | Late Endosome Colocalization | Lysosomal Colocalization |
|---|---|---|---|
| 1 hour | 83% | 43% | 15% |
| 4 hours | 72% | 65% | 45% |
| 8 hours | 29% | 75% | 82% |
| 24 hours | 15% | 35% | 85% |
The stability of DBCO-conjugated constructs during intracellular trafficking is a critical factor determining therapeutic efficacy. Research has shown that the triazole linkage formed through DBCO-azide cycloaddition remains stable under lysosomal conditions, with less than 5% degradation observed after 24 hours of exposure to lysosomal enzymes [26] [27]. This stability is essential for maintaining payload integrity until reaching the target subcellular compartment.
The trafficking dynamics also influence the bystander effect of DBCO-conjugated cytotoxic agents. Studies have demonstrated that constructs capable of efficient endosomal escape can enhance the therapeutic index by enabling the release of active payloads in the cytoplasm [25]. This mechanism is particularly relevant for constructs designed to target rapidly dividing cells, where cytoplasmic delivery can enhance therapeutic efficacy.
Optimization of intracellular trafficking can be achieved through strategic modification of the DBCO-conjugated construct. For example, incorporation of endosomolytic agents or pH-sensitive linkages can enhance payload release from endosomal compartments [23] [25]. Additionally, the use of cell-penetrating peptides conjugated through DBCO chemistry has been shown to improve cytoplasmic delivery of therapeutic cargos.